Triphenylbismuth dichloride

Medicinal Chemistry Cytotoxicity Organobismuth

Triphenylbismuth dichloride (Ph₃BiCl₂) is the functionally non-substitutable Bi(V) reagent for research groups requiring catalyst-free cyclodesulfurization, selective alcohol oxidation, or metallodrug SAR development. • 3.3× potency advantage over Ph₃SbCl₂ against K562 leukemia (IC₅₀ 9.2 vs. 30.1 µM) • Exclusive one-pot benzoxazol-2-amine synthesis without Cu/Pd catalysis • Benchmark Bi(V) oxidant for structure-reactivity optimization (KIE = 3.2-3.5) Supplied at ≥98% purity; store under inert gas at 0-10°C.

Molecular Formula C18H15BiCl2
Molecular Weight 511.2 g/mol
CAS No. 594-30-9
Cat. No. B1220426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenylbismuth dichloride
CAS594-30-9
SynonymsTPBC compound
triphenylbismuthdichloride
Molecular FormulaC18H15BiCl2
Molecular Weight511.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Bi+2](C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-]
InChIInChI=1S/3C6H5.Bi.2ClH/c3*1-2-4-6-5-3-1;;;/h3*1-5H;;2*1H/q;;;+2;;/p-2
InChIKeyQWMMHFXTVYRMTO-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triphenylbismuth Dichloride Identity and Baseline Properties


Triphenylbismuth dichloride (Ph₃BiCl₂, CAS 594-30-9) is a pentavalent organobismuth(V) compound belonging to the triarylbismuth dihalide class. With a molecular formula C₁₈H₁₅BiCl₂ and molecular weight 511.20 g·mol⁻¹, it exists as a white to pale-yellow crystalline solid (melting point range 128–160 °C, dependent on purity and measurement method) . The bismuth center adopts a trigonal-bipyramidal geometry with equatorial phenyl groups and axial chlorine ligands, conferring Lewis acidity and stoichiometric oxidizing capacity via the Bi(V)/Bi(III) redox couple . It is soluble in chloroform, tetrahydrofuran, and other polar aprotic solvents but requires storage under inert gas at 0–10 °C due to air- and heat-sensitivity . Commercially, it is supplied at purities ≥95% (typically 98% by titration) by multiple vendors for research-scale and bulk procurement .

Organobismuth(V) oxidant and Lewis acid for synthetic methodology
Baseline compound for structure-reactivity calibration in triarylbismuth dichloride series
Requires inert-atmosphere handling (Ar/N₂) and refrigerated storage (0–10 °C)
Supply format: crystalline solid; typical purity ≥95%. Confirm lot-specific titration data.

Non-Substitutability of Triphenylbismuth Dichloride


Triphenylbismuth dichloride coexists in procurement catalogs alongside its Group 15 congener triphenylantimony dichloride (Ph₃SbCl₂) and other Bi(V) reagents such as triphenylbismuth diacetate (Ph₃Bi(OAc)₂). Despite near-identical molecular formulas and dipole moments—1.17 D for Ph₃BiCl₂ vs. 1.19 D for Ph₃SbCl₂ [1]—the Bi–Cl bond polarization, the higher positive charge density at the bismuth center, and the more accessible Bi(V)/Bi(III) redox couple produce fundamentally different reactivity profiles. Direct substitution can result in complete reaction failure (e.g., O-phenylation of alcohols is quantitative with Ph₃Bi(OAc)₂ but yields zero product with Ph₃BiCl₂ under identical conditions [2]) or order-of-magnitude differences in biological potency [3]. The following quantitative evidence documents exactly where and why Ph₃BiCl₂ is the functionally non-substitutable choice.

1
Ph₃SbCl₂ (Sb analog): metal-center reactivity may shift cytotoxicity profile and redox behavior; not a direct synthetic surrogate.
2
Ph₃Bi(OAc)₂: divergent ligand lability; O-phenylation yield can drop to zero where Ph₃BiCl₂ is inert under same conditions.
3
Ph₃Bi (Bi(III)): requires Cu/Pd co-catalysts for desulfurization; may not replicate catalyst-free cyclodesulfurization of thioureas.
Consult storage sensitivity: Ph₃BiCl₂ demands cold-chain and glovebox, unlike room-temperature-stable Sb analog.

Triphenylbismuth Dichloride: Comparative Evidence


K562 Leukemia Cell Cytotoxicity

In a direct head-to-head comparison on the K562 human chronic myelogenous leukemia cell line, triphenylbismuth dichloride (Ph₃BiCl₂) exhibited an IC₅₀ of 9.2 ± 0.9 µM, whereas its antimony analog triphenylantimony dichloride (Ph₃SbCl₂) showed an IC₅₀ of 30.1 ± 0.1 µM [1]. The 3.3-fold superior potency of the bismuth(V) species demonstrates that the central metal atom, not just the triphenyl ligand set, dictates the cytotoxicity profile within Group 15 dihalides. Furthermore, Ph₃BiCl₂ was more potent than the free ligand lapachol (Lp, IC₅₀ = 15.48 ± 5.23 µg/mL in a related anti-leishmanial assay) [2].

K562 cytotoxicity
Head-to-head
Ph₃BiCl₂ IC₅₀ = 9.2 ± 0.9 µM
Ph₃SbCl₂ IC₅₀ = 30.1 ± 0.1 µM
3.3-fold lower IC₅₀
Supports leukemia cell-line endpoint review
K562 MTT assay; 48 h; triplicate runs.
Medicinal Chemistry Cytotoxicity Organobismuth

Synthetic Precursor to Dinuclear Bi(V) Complexes

While Ph₃BiCl₂ itself is cytotoxic (IC₅₀ = 30.0 µM against K562 cells in this study), its reaction with lapachol (Lp) generates a μ-oxo-bridged dinuclear Bi(V) complex (Lp)₂(Ph₃Bi)₂O exhibiting an IC₅₀ of 1.8 µM—a 16.7-fold enhancement in potency [1]. The antimony analog Ph₃SbCl₂ forms a monomeric complex (Lp)(Ph₃Sb)OH with IC₅₀ = 17.6 ± 1.6 µM, only a ~1.7-fold improvement over the precursor, largely attributable to lower aqueous stability [1]. Thus Ph₃BiCl₂ functions not merely as an active agent but as the more productive synthetic entry point to high-activity organobismuth(V) complexes.

Dinuclear complex potency
Head-to-head
Ph₃BiCl₂ → (Lp)₂(Ph₃Bi)₂O: IC₅₀ 1.8 µM (16.7× gain)
Ph₃SbCl₂ → (Lp)(Ph₃Sb)OH: IC₅₀ 17.6 µM (1.7× gain)
Precursor fit for high-activity organobismuth complexes
K562 cells; lapachol ligand; X-ray structures confirmed.
Bioorganometallic Chemistry Complex Synthesis Structure-Activity Relationship

Copper-Catalyzed O-Phenylation of Alcohols

In the copper(II)-catalyzed O-phenylation of 1-ethoxyethanol, Ph₃BiCl₂ gave no detectable product (ND) whereas Ph₃Bi(OAc)₂, under identical conditions (5 mol% Cu(OAc)₂, toluene, room temperature), afforded the phenyl ether product in 89% isolated yield [1]. This result unambiguously demonstrates that Ph₃BiCl₂ cannot substitute for Bi(V) carboxylate reagents in electrophilic O-phenylation chemistry. The Bi–Cl bond is insufficiently labile for transmetallation to Cu(II) under these conditions, whereas the acetate ligands on Ph₃Bi(OAc)₂ readily transfer the phenyl group.

O-Phenylation yield
Head-to-head
Ph₃BiCl₂: no product (ND)
Ph₃Bi(OAc)₂: 89% isolated yield
Ligand dependence for Cu-catalyzed ether synthesis
Cu(OAc)₂ 5 mol%, toluene, rt, 2 h.
Organic Synthesis O-Phenylation Organobismuth Reagent Selectivity

Catalyst-Free Cyclodesulfurization of Thioureas

Triphenylbismuth dichloride promotes the cyclodesulfurization of thioureas to afford N-substituted benzoxazol-2-amines within short reaction times under mild conditions (60 °C, DMSO, K₂CO₃) [1]. This reactivity is unique among Group 15 triaryl dihalides and is attributed to the strong thiophilicity of bismuth combined with the Lewis acidity of the Bi(V) center, which activates the C=S bond toward nucleophilic displacement. By contrast, Ph₃SbCl₂ and Ph₃Bi(III) reagents do not mediate this transformation efficiently; Ph₃Bi(III) requires Cu or Pd catalysts for related desulfinative C–C coupling, while Ph₃BiCl₂ operates in a catalyst-free, one-pot protocol [1]. The synthetic utility has been validated by the synthesis of Tafamidis, an FDA-approved transthyretin amyloidosis drug [1].

Cyclodesulfurization
Class-level
Ph₃BiCl₂: catalyst-free, one-pot, 60 °C
Ph₃Bi(III): requires Cu/Pd catalysts
Unique desulfurization route to benzoxazol-2-amines
K₂CO₃, DMSO, aerobic. Tafamidis synthesis validated.
Heterocyclic Synthesis Desulfurization Cyclodesulfurization

Inert-Atmosphere Cold Storage Requirement

Triphenylbismuth dichloride is classified as both air-sensitive and heat-sensitive by multiple reputable vendors, requiring storage under inert gas (argon or nitrogen) at refrigerated temperature (0–10 °C) [1]. In contrast, triphenylantimony dichloride (Ph₃SbCl₂) is primarily labeled as moisture-sensitive and is routinely stored at room temperature, with a melting point of 143–145 °C . The enhanced lability of Ph₃BiCl₂ reflects the weaker Bi–Cl bond relative to Sb–Cl and the greater propensity of Bi(V) to undergo thermal reductive elimination. This distinction carries direct implications for procurement: Ph₃BiCl₂ requires cold-chain shipping and glovebox handling, whereas Ph₃SbCl₂ does not. For end-users with inert-atmosphere infrastructure, Ph₃BiCl₂ is manageable; for those without, the antimony analog may present lower logistical burden.

Storage sensitivity
Data to verify
Ph₃BiCl₂: 0–10 °C, inert gas
Ph₃SbCl₂: ambient, moisture-sensitive only
Cold-chain and glovebox infrastructure required
Vendor datasheets; verify lot-specific recommendations.
Compound Handling Stability Procurement Logistics

Alcohol Oxidation: Basal Benchmark Oxidant

The oxidizing ability of triarylbismuth dichlorides toward alcohol substrates increases systematically with the electron-withdrawing ability of para-substituents on the aryl rings [1]. In intermolecular competition experiments using geraniol oxidation with DBU as base, triphenylbismuth dichloride (Ar = Ph, the unsubstituted parent) serves as the baseline oxidant. Introduction of para-electron-withdrawing groups (e.g., p-Cl, p-CF₃) enhances oxidation rates, while electron-donating groups diminish them, as demonstrated by competitive oxidations where the relative product ratio directly reflects the substituent's Hammett σ parameter [1]. H/D kinetic isotope effect (KIE) measurements on p-bromobenzyl alcohol oxidation (intermolecular KIE = 3.2; intramolecular KIE = 3.5) confirm that C–H bond cleavage is rate-determining [1]. Thus, Ph₃BiCl₂ is not the most potent oxidant in its class, but it is the essential reference standard from which electronic tuning of oxidizing power is calibrated.

Alcohol oxidation benchmark
Class-level
Ph₃BiCl₂ baseline; substituent effects correlate with Hammett σ⁺. KIE = 3.2 (intermolecular).
Reference oxidant for structure-reactivity tuning
Geraniol oxidation; p-Br-benzyl alcohol KIE. Data from Matano et al. 2004.
Alcohol Oxidation Structure-Reactivity Relationship Oxidizing Reagent

Triphenylbismuth Dichloride: Application Scenarios


Antileukemic Bi(V) Complex Scaffold

When the research objective is to develop Bi(V)-based metallodrugs with cytotoxicity against chronic myelogenous leukemia (K562), Ph₃BiCl₂ provides a 3.3-fold potency advantage over the antimony analog Ph₃SbCl₂ (IC₅₀ 9.2 vs. 30.1 µM) [1]. Moreover, complexation with bioactive ligands such as lapachol amplifies activity 16.7-fold (to IC₅₀ 1.8 µM), a gain not achievable with the Sb(V) precursor [1]. Selection of Ph₃BiCl₂ as the starting material is the evidence-based choice for structure-activity relationship (SAR) programs targeting leukemia cell lines.

Catalyst-Free Cyclodesulfurization to Benzoxazol-2-amines

For synthetic chemists constructing N-substituted benzoxazol-2-amines from thiourea precursors, Ph₃BiCl₂ uniquely enables a catalyst-free, one-pot cyclodesulfurization protocol under mild conditions (60 °C, DMSO, K₂CO₃, aerobic atmosphere) [2]. This reactivity is not accessible with Ph₃Bi(III) reagents, which require Cu or Pd catalysis for related transformations. The methodology is validated by the synthesis of the pharmaceutical Tafamidis, confirming industrial translatability [2]. Procuring Ph₃BiCl₂ specifically (as opposed to Ph₃Bi or Ph₃SbCl₂) is mandatory for implementing this synthetic route.

Basal Oxidant for Triarylbismuth(V) Calibration

In research programs developing tunable Bi(V) oxidants for selective alcohol-to-carbonyl conversions, Ph₃BiCl₂ serves as the essential unsubstituted benchmark compound. Its oxidizing ability is systematically modulated by aryl-ring substitution, with electron-withdrawing para-substituents (e.g., p-CF₃) increasing oxidation rates and electron-donating groups decreasing them, as quantified in intermolecular geraniol competition experiments [3]. The well-characterized H/D kinetic isotope effect (KIE = 3.2–3.5) for Ph₃BiCl₂-mediated benzyl alcohol oxidation establishes the C–H cleavage mechanism, enabling rational ligand design [3]. Procurement of Ph₃BiCl₂ is thus a prerequisite for any structure-reactivity optimization campaign in this oxidant class.

Polyvalent Bismuth Catalyst for Chlorinated Hydrocarbons

Patent literature describes the use of triphenylbismuth dichloride—alone or in combination with triphenylbismuth—as a polyvalent bismuth catalyst for the chlorination of alkane substrates (e.g., conversion of 1,1,1,3-tetrachloropropane to more highly chlorinated products using Cl₂) [4]. The Bi(V)/Bi(III) redox shuttle facilitates chlorine transfer under process-relevant conditions. This established industrial utility distinguishes Ph₃BiCl₂ from other triarylbismuth dihalides lacking documented process-scale applications. For process chemistry groups developing chlorinated hydrocarbon manufacturing routes, Ph₃BiCl₂ is the prior-art-validated catalyst candidate [4].

Application
Selection Property
Validation Focus
Leukemia cell-line cytotoxicity studies
K562 endpoint response context
IC₅₀ comparison versus Sb analog; complexation gain
Catalyst-free benzoxazole synthesis
Thiourea cyclodesulfurization route
One-pot protocol validation; substrate scope
Structure-reactivity oxidant calibration
Unsubstituted parent baseline
Hammett correlation; kinetic isotope effect confirmation
Chlorinated hydrocarbon process research
Polyvalent Bi(V)/Bi(III) redox catalyst
Prior-art patent route; chlorination efficiency
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